2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid
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Overview
Description
2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid is a heterocyclic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including antimicrobial, antiviral, and antitumor agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid typically involves the formation of the thiazole ring followed by the introduction of the piperidyl and methoxy groups. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate thioamides and α-haloketones to form the thiazole ring.
Substitution Reactions: Introducing the piperidyl and methoxy groups through nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs with antimicrobial, antiviral, or antitumor activities.
Biological Studies: Investigating its effects on biological systems, including its interaction with enzymes and receptors.
Industrial Applications: Use in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The piperidyl and methoxy groups may enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-(4-Pyridyl)thiazole-4-carboxylic Acid: Used as a pharmaceutical intermediate and in organic synthesis.
2-(1′H-Indole-3′-carbonyl)thiazole-4-carboxylic Acid Methyl Ester: Known for its biological activities.
Uniqueness
2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid is unique due to its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives
Properties
Molecular Formula |
C11H16N2O4S |
---|---|
Molecular Weight |
272.32 g/mol |
IUPAC Name |
2-[(1-methoxypiperidin-4-yl)oxymethyl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H16N2O4S/c1-16-13-4-2-8(3-5-13)17-6-10-12-9(7-18-10)11(14)15/h7-8H,2-6H2,1H3,(H,14,15) |
InChI Key |
DFYJAWDVHBWAAL-UHFFFAOYSA-N |
Canonical SMILES |
CON1CCC(CC1)OCC2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
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